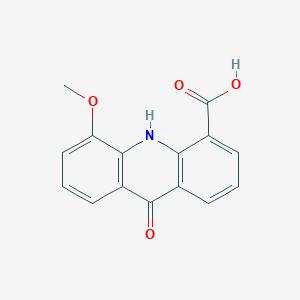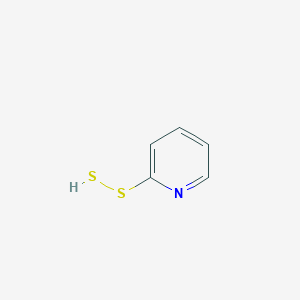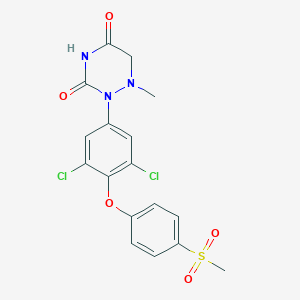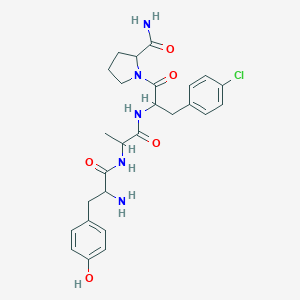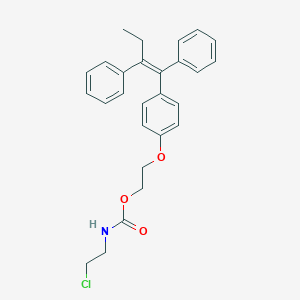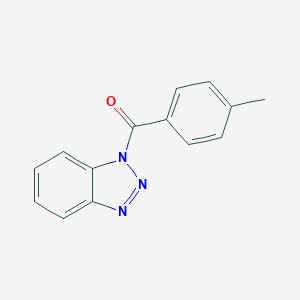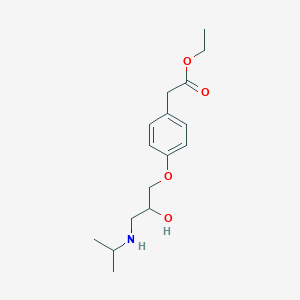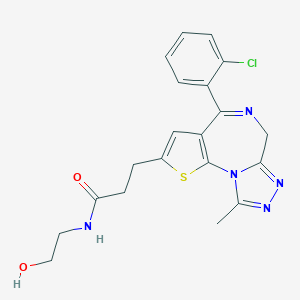
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a type of diazepine that has been synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. This compound acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal activity, resulting in anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been found to have several biochemical and physiological effects. The compound has been found to reduce anxiety, induce sedation, and promote sleep. It has also been found to have anticonvulsant properties. The compound has been found to have a short half-life and is rapidly metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has several advantages and limitations for lab experiments. The compound has been found to be effective in inducing sedation and reducing anxiety in animal models. It has also been found to have anticonvulsant properties. However, the compound has a short half-life and is rapidly metabolized in the liver, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-. One potential direction is the further study of the compound's potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound's potential use in the treatment of epilepsy and other neurological disorders could also be explored. The development of new analogs of the compound with improved pharmacokinetic properties could also be an area of future research. Additionally, the study of the compound's effects on different GABA receptor subtypes could provide further insights into its mechanism of action.
Métodos De Síntesis
The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the use of specific chemical reagents and procedures. The synthesis process involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-methylthiazole to obtain 2-chloro-N-(2-hydroxyethyl)-5-methylthiazole-4-carboxamide. This compound is then reacted with 2-amino-1,3-thiazole to obtain 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide. The synthesis method has been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been studied for its potential applications in the field of medicine. This compound has been found to have anxiolytic and sedative properties. It has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Propiedades
Número CAS |
105219-71-4 |
|---|---|
Nombre del producto |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
Fórmula molecular |
C20H20ClN5O2S |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-24-25-17-11-23-19(14-4-2-3-5-16(14)21)15-10-13(29-20(15)26(12)17)6-7-18(28)22-8-9-27/h2-5,10,27H,6-9,11H2,1H3,(H,22,28) |
Clave InChI |
XCIBCWSIJVNUEI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
Otros números CAS |
105219-71-4 |
Sinónimos |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4- (2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



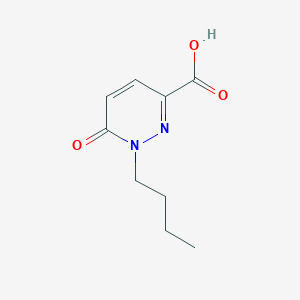
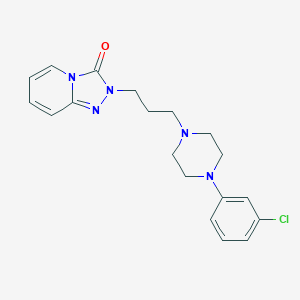
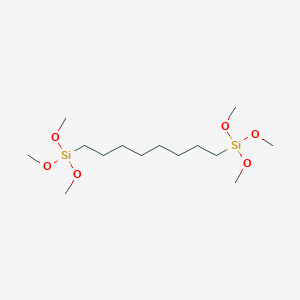
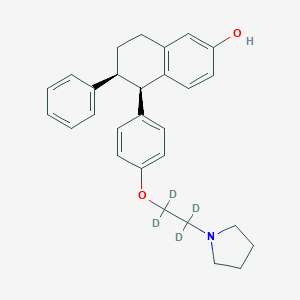
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
